1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol
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Overview
Description
1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C9H12FN3O. It is a derivative of piperidine and pyrimidine, featuring a fluorine atom at the 5-position of the pyrimidine ring.
Preparation Methods
The synthesis of 1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol typically involves the reaction of 5-fluoropyrimidine with piperidin-4-ol under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. The fluorine atom in the pyrimidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(5-Chloropyrimidin-2-yl)piperidin-4-ol: Similar structure but with a chlorine atom instead of fluorine.
1-(5-Methylpyrimidin-2-yl)piperidin-4-ol: Contains a methyl group instead of fluorine.
1-(5-Bromopyrimidin-2-yl)piperidin-4-ol: Features a bromine atom in place of fluorine. The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6,8,14H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSSRPFRLMFAOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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